molecular formula C6H5N3S B3347708 Pyrrolo[2,3-d]pyrimidine-4-thione CAS No. 1421-27-8

Pyrrolo[2,3-d]pyrimidine-4-thione

Cat. No.: B3347708
CAS No.: 1421-27-8
M. Wt: 151.19 g/mol
InChI Key: HTDPDLVWFWOIBZ-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a thione group at the 4-position. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine-4-thione typically involves the conversion of pyrrolo[2,3-d]pyrimidinone to its thione analog. This transformation can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is generally carried out under reflux conditions in an inert atmosphere to ensure the complete conversion of the carbonyl group to a thiocarbonyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and immune response .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine-4-thione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its thione group, which imparts specific reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDPDLVWFWOIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=S)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408449
Record name NSC61749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-27-8
Record name NSC61749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC61749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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